(Dibromomethylidene)iron(1+)
Description
(Dibromomethylidene)iron(1+) is a cationic iron complex featuring a dibromomethylidene ligand (a carbene with two bromine substituents) coordinated to an iron center in the +1 oxidation state. The dibromomethylidene ligand likely enhances the electrophilicity of the iron center due to electron-withdrawing bromine atoms, influencing its reactivity in organometallic transformations such as nucleophilic additions or redox-driven decomplexation .
Properties
CAS No. |
90143-39-8 |
|---|---|
Molecular Formula |
CBr2Fe+ |
Molecular Weight |
227.66 g/mol |
IUPAC Name |
dibromomethylideneiron(1+) |
InChI |
InChI=1S/CBr2.Fe/c2-1-3;/q;+1 |
InChI Key |
XIEYIUOBZMQCBM-UHFFFAOYSA-N |
Canonical SMILES |
C(=[Fe+])(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dibromomethylidene)iron(1+) typically involves the reaction of iron precursors with dibromomethylidene ligands under controlled conditions. One common method is the reaction of iron pentacarbonyl with dibromomethane in the presence of a base, which facilitates the formation of the desired coordination complex.
Industrial Production Methods: While specific industrial production methods for (Dibromomethylidene)iron(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Dibromomethylidene)iron(1+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or even elemental iron.
Substitution: Ligand substitution reactions can occur, where the dibromomethylidene ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents or other ligands in excess.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) or iron(II) species.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Its unique electronic properties may be explored for potential biological applications, such as enzyme mimetics.
Medicine: Research into its potential use in medical imaging or as a therapeutic agent is ongoing.
Industry: The compound could be used in the development of new materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism by which (Dibromomethylidene)iron(1+) exerts its effects is largely dependent on its electronic structure and the nature of its interactions with other molecules. The iron center can participate in redox reactions, facilitating electron transfer processes. The dibromomethylidene ligand can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Properties of Iron(1+) Complexes
Key Observations:
- Oxidation State: Unlike Iron Isomaltoside 1000 (+3), (Dibromomethylidene)iron(1+) and pentadienyliron(1+) share a +1 oxidation state, which is critical for their redox behavior.
- Ligand Effects: The dibromomethylidene ligand is more electrophilic than the pentadienyl or decanenitrile ligands due to bromine’s electron-withdrawing nature. This difference may lead to distinct reactivity patterns, such as enhanced susceptibility to nucleophilic attack compared to the pentadienyl complexes .
- Synthetic Routes: Pentadienyliron(1+) complexes are synthesized via ligand substitution on Fe(CO)₃ precursors , whereas (Dibromomethylidene)iron(1+) might require carbene transfer reagents (e.g., dibromocarbene sources).
Nucleophilic Additions
Acyclic (pentadienyl)iron(1+) cations react with nucleophiles like isopropenyl Grignard reagents to form alkenyl-substituted products . In contrast, (Dibromomethylidene)iron(1+)’s electrophilic carbene ligand may favor reactions with soft nucleophiles (e.g., thiols or amines), though experimental confirmation is needed.
Oxidative Decomplexation
Pentadienyliron(1+) complexes undergo CuCl₂-mediated oxidative decomplexation to yield cycloheptadienes via cis-divinylcyclopropane intermediates .
Stability and Spectroscopic Features
Pentadienyliron(1+) complexes are characterized by IR (νCO ~2000 cm⁻¹) and NMR (δH 5–6 ppm for dienyl protons) . (Dibromomethylidene)iron(1+) would likely exhibit distinct IR signals due to the Fe–C(carbene) bond and bromine substituents, though specific data are unavailable.
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